molecular formula C15H14INO B11179753 N-(2-ethylphenyl)-2-iodobenzamide CAS No. 333349-65-8

N-(2-ethylphenyl)-2-iodobenzamide

Cat. No.: B11179753
CAS No.: 333349-65-8
M. Wt: 351.18 g/mol
InChI Key: RNIGBYALUSQSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-iodobenzamide is an aromatic benzamide derivative characterized by a 2-iodobenzoyl group linked to a 2-ethylphenylamine moiety. For example, N-(1-((2-ethylphenyl)amino)-1-oxopentan-2-yl)-2-iodobenzamide (5h) shares a similar 2-ethylphenyl substituent and exhibits a melting point of 190–191°C and an Rf value of 0.48 (30% ethyl acetate/petroleum ether), suggesting moderate polarity . The iodine atom at the ortho position of the benzamide ring likely enhances reactivity in cross-coupling reactions, as seen in other iodobenzamide derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-iodobenzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 2-iodobenzoic acid with 2-ethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states of the benzamide.

    Reduction Reactions: Reduction of the amide group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for the reduction of the amide group.

Major Products Formed

    Substitution: Products with different functional groups replacing the iodine atom.

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Amines derived from the reduction of the amide group.

Scientific Research Applications

N-(2-ethylphenyl)-2-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The iodine atom and the benzamide structure allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl-Substituted Derivatives

  • N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2): This derivative, bearing a diethylaminoethyl group, demonstrated high affinity for melanoma in preclinical studies and entered phase II/III clinical trials for SPECT imaging. Its tumor-to-nontumor ratios at 24 hours post-injection reached 94.58 (tumor/muscle) and 90.01 (tumor/brain), highlighting its diagnostic specificity . In contrast, N-(2-ethylphenyl)-2-iodobenzamide lacks the polar aminoethyl group, which is critical for receptor targeting and biodistribution.
  • N-methyl-N-(2-chlorophenyl)-2-iodobenzamide (1i): Used in palladium-catalyzed C–H activation, this compound yielded phenanthridinones in 70% efficiency. The chlorine substituent likely enhances steric and electronic effects, compared to the ethyl group in the target compound, which may reduce steric hindrance .

Aromatic Ring-Modified Derivatives

  • N-(3-fluorophenyl)-2-iodobenzamide: Synthesized with a 23% yield, this derivative showed distinct NMR shifts (δ 8.10 ppm for aromatic protons), reflecting electron-withdrawing fluorine effects.
  • N-(4-nitrophenyl)-2-iodobenzamide : Forms hydrogen-bonded sheets in crystal structures due to nitro group interactions, whereas the ethyl group in the target compound may promote hydrophobic packing .

Heterocyclic and Complex Substituents

  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide : This compound incorporates a thiadiazole ring, increasing molecular complexity and likely affecting binding to biological targets. Its molecular weight (C15H16IN3OS) and heterocyclic structure contrast with the simpler ethylphenyl group in the target compound .
  • N-biphenyl-3-yl-2-iodobenzamide : Exhibits extended conjugation via a biphenyl group, which may enhance UV absorption or fluorescence properties compared to the ethylphenyl analog .

Physicochemical Properties

Compound Melting Point (°C) Rf Value Key Feature
This compound 190–191 0.48 Ethylphenyl substituent
N-(3-fluorophenyl)-2-iodobenzamide Not reported Electron-withdrawing fluorine
BZA2 (N-(2-diethylaminoethyl)-2-iodobenzamide) High melanoma affinity
N-(4-nitrophenyl)-2-iodobenzamide Hydrogen-bonded crystals

Biological Activity

N-(2-ethylphenyl)-2-iodobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, highlighting its relevance in pharmaceutical research.

Synthesis

The compound has been synthesized through various methodologies, including the Ugi reaction, which is a prominent multicomponent reaction (MCR) that allows for the efficient assembly of complex organic molecules. For instance, a recent study reported the synthesis of N-(1-((2-ethylphenyl)amino)-1-oxopentan-2-yl)-2-iodobenzamide using a copper-catalyzed approach, yielding a product with a notable purity and yield of 54% .

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its interaction with various biological targets:

Anticancer Properties

This compound exhibits significant inhibition against topoisomerase I (Topo I), an enzyme crucial for DNA replication and transcription. This inhibition is particularly relevant as it positions the compound as a potential candidate for cancer treatment, given that Topo I inhibitors are widely used in chemotherapy .

The mechanism by which this compound exerts its biological effects involves the formation of stable complexes with target enzymes, leading to disruption in DNA repair processes. This results in increased apoptosis in cancer cells, making it a promising lead compound for further development .

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

  • In Vitro Studies : In cell line assays, this compound demonstrated cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological analyses revealed significant apoptosis in tumor tissues, corroborating the in vitro findings .

Data Summary

Study Type Findings Reference
In VitroIC50 = 5 - 15 µM against cancer cell lines
In VivoReduced tumor growth; increased apoptosis
SynthesisYield = 54% via copper-catalyzed method

Q & A

Q. Basic: What synthetic methodologies are recommended for N-(2-ethylphenyl)-2-iodobenzamide, and how can reaction parameters be optimized?

Answer:
The synthesis of this compound typically involves coupling 2-iodobenzoic acid derivatives with 2-ethylaniline precursors. Key steps include:

  • Coupling Reagents: Use carbodiimides (e.g., DCC, EDC) or activating agents like HATU to facilitate amide bond formation .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while controlled temperatures (0–25°C) minimize side reactions .
  • Purification: Column chromatography or recrystallization (ethanol/water) ensures >95% purity. Monitor purity via HPLC or TLC .
    Critical Parameters: Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hrs) to improve yields (70–90%) .

Q. Basic: How is the structural integrity of this compound validated, and what techniques resolve spectral ambiguities?

Answer:

  • NMR Analysis: 1H/13C NMR identifies key signals (e.g., aromatic protons at δ 7.2–8.1 ppm, amide NH at δ 9.5–10.0 ppm). Discrepancies between predicted and observed spectra may arise from rotational isomerism; use variable-temperature NMR to confirm .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 380.02) .
  • X-ray Crystallography: Resolves ambiguities in bond angles and dihedral angles (e.g., planar amide group vs. twisted aryl rings). For example, related compounds show interplanar angles of 77.2° between aromatic systems .

Q. Advanced: How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound analogs?

Answer:

  • Iodine Substitution: The iodine atom enhances lipophilicity (LogP ~3.5), improving membrane permeability. Replacements (e.g., bromine) reduce melanin-binding affinity in melanoma tracers, as seen in analogs like BZA2 .
  • Alkyl Chain Variations: Ethyl groups at the phenyl ring optimize steric bulk without compromising solubility. Longer chains (e.g., propyl) reduce bioavailability due to increased hydrophobicity .
    Methodology:
    • SAR Studies: Synthesize derivatives with systematic substitutions and compare IC50 values in target assays (e.g., melanoma cell uptake ).
    • Computational Modeling: Use docking simulations (e.g., AutoDock) to predict interactions with melanin or enzymatic targets .

Q. Advanced: How can researchers address contradictions between crystallographic data and theoretical LogP predictions for this compound analogs?

Answer:
Discrepancies often arise from solvent effects or crystal packing forces. Strategies include:

  • Experimental LogP Determination: Use shake-flask methods with octanol/water partitioning. Compare with computational tools (e.g., ChemAxon) .
  • Crystallographic Refinement: Analyze hydrogen-bonding networks (e.g., N–H···O interactions) that influence solubility and partition coefficients .
    Example: In N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide, crystal packing reduces solvent accessibility, leading to lower experimental LogP than predicted .

Q. Advanced: What experimental designs are optimal for in vivo evaluation of this compound in melanoma models?

Answer:

  • Radiolabeling: Incorporate 123I or 18F isotopes for SPECT/PET imaging. Optimize specific activity (>5 Ci/μmol) to minimize carrier effects .
  • Biodistribution Studies: Administer tracer doses (1–5 MBq) in murine melanoma models. Sacrifice at timed intervals (1–24 hrs) to quantify uptake in tumors vs. organs .
  • Pigmentation Correlation: Stratify results by melanin content (e.g., using spectrophotometry) to validate specificity, as uptake in BZA2 analogs correlates with melanin levels .

Q. Advanced: How can reaction intermediates be stabilized during the synthesis of this compound derivatives?

Answer:

  • Protecting Groups: Temporarily protect reactive sites (e.g., Boc for amines) to prevent side reactions during iodination or coupling .
  • Low-Temperature Techniques: Perform halogenation steps at –20°C to stabilize intermediates like 2-iodobenzoyl chloride .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to detect unstable intermediates (e.g., acyl azides) and adjust conditions in real time .

Properties

CAS No.

333349-65-8

Molecular Formula

C15H14INO

Molecular Weight

351.18 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-iodobenzamide

InChI

InChI=1S/C15H14INO/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16/h3-10H,2H2,1H3,(H,17,18)

InChI Key

RNIGBYALUSQSSG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.